molecular formula C16H25NO4S B345109 [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine CAS No. 873578-75-7

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine

Cat. No.: B345109
CAS No.: 873578-75-7
M. Wt: 327.4g/mol
InChI Key: KNYJJWOPCQXZHH-UHFFFAOYSA-N
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Description

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine is a chemical compound known for its unique structure and properties It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’- (2,4-dimethoxyphenyl)urea
  • N,4-dimethylbenzenesulfonamide

Uniqueness

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine is unique due to its specific substitution pattern on the benzene ring and the presence of both cyclohexyl and dimethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

873578-75-7

Molecular Formula

C16H25NO4S

Molecular Weight

327.4g/mol

IUPAC Name

N-cyclohexyl-2,5-dimethoxy-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H25NO4S/c1-12-10-15(21-4)16(11-14(12)20-3)22(18,19)17(2)13-8-6-5-7-9-13/h10-11,13H,5-9H2,1-4H3

InChI Key

KNYJJWOPCQXZHH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N(C)C2CCCCC2)OC

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N(C)C2CCCCC2)OC

Origin of Product

United States

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